

A Researcher's Guide to Methotrexate Quantification: An Inter-Laboratory Comparison

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Compound of Interest

Compound Name: (R)-Methotrexate-d3

Cat. No.: B1148294

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For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate (MTX) is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control.[1] Due to its narrow therapeutic range and potential for serious toxicity, precise measurement is essential to ensure patient safety and therapeutic efficacy.[1][2] This guide provides an objective comparison of the most prevalent analytical methods used for MTX quantification, supported by experimental data and detailed protocols.

The primary techniques for determining MTX concentrations in biological and pharmaceutical samples include High-Performance Liquid Chromatography (HPLC) with ultraviolet detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays.[3] Each method presents a unique balance of sensitivity, specificity, cost, and throughput, making the choice of methodology highly dependent on the specific application. LC-MS/MS is often considered the reference method due to its high sensitivity and specificity.[4][5]

Quantitative Performance Comparison

The performance of an analytical method is defined by several key parameters, including its linear range, sensitivity (LOD/LOQ), precision, and accuracy. The following table summarizes these metrics for the three major MTX quantification platforms, compiled from various validation studies.

Parameter	HPLC-UV	LC-MS/MS	Immunoassay (FPIA/CMIA)
Linearity Range	50 - 150 µg/mL[6][7]	5 - 10,000 ng/mL[8][9]	0.03 - 1.50 µmol/L[10]
Lower Limit of Quantification (LLOQ)	~0.1 µM[11][12]	5 ng/mL (~0.01 µM)[8] to 0.09 µM[4][5]	0.03 - 0.04 µmol/L[10]
Precision (Inter-day %CV)	5.5% - 9.5%[11][12]	< 8.3%[8][13]	Not consistently reported
Accuracy / Recovery	61.5% - 72.7%[11][12]	82.2% - 108.9%[8]	Generally high, but prone to interference
Specificity	Moderate; potential for interference	High; distinguishes MTX from metabolites	Lower; potential cross-reactivity[13]
Typical Run Time	~10-25 minutes[11]	~3-5 minutes[4][8][13]	~10-20 minutes (instrument dependent)

Experimental Protocols and Workflows

The reliability of quantitative data is intrinsically linked to the experimental protocol. This section details standardized methodologies for each key technique and provides visual workflows for clarity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

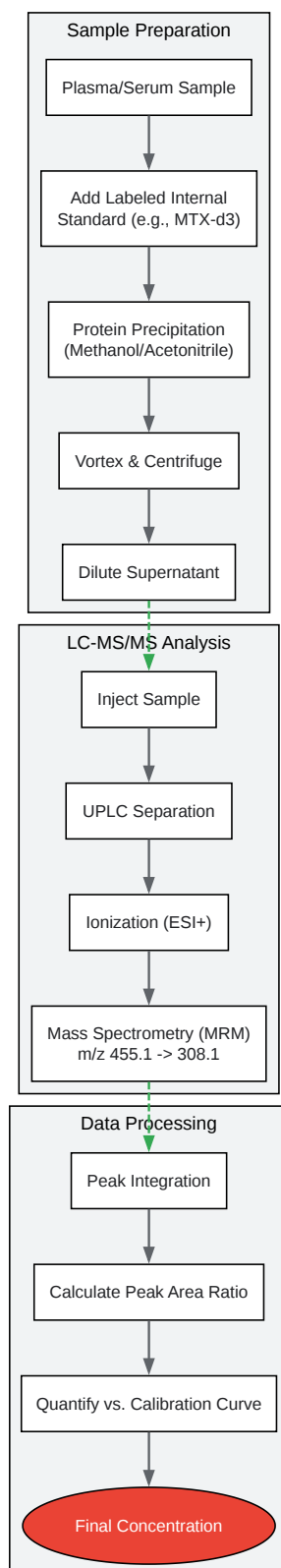
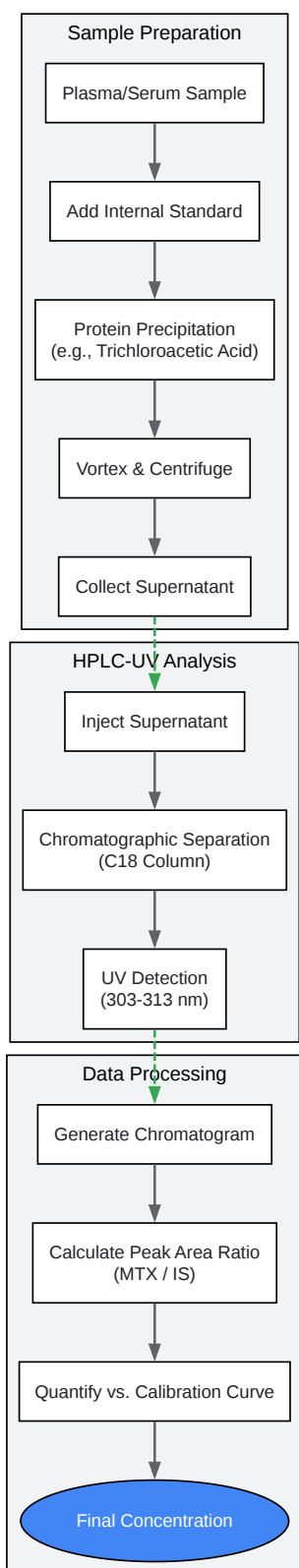
HPLC-UV is a robust and widely accessible method for MTX quantification, particularly in pharmaceutical formulations and for monitoring higher concentrations in patient samples.[3][14]

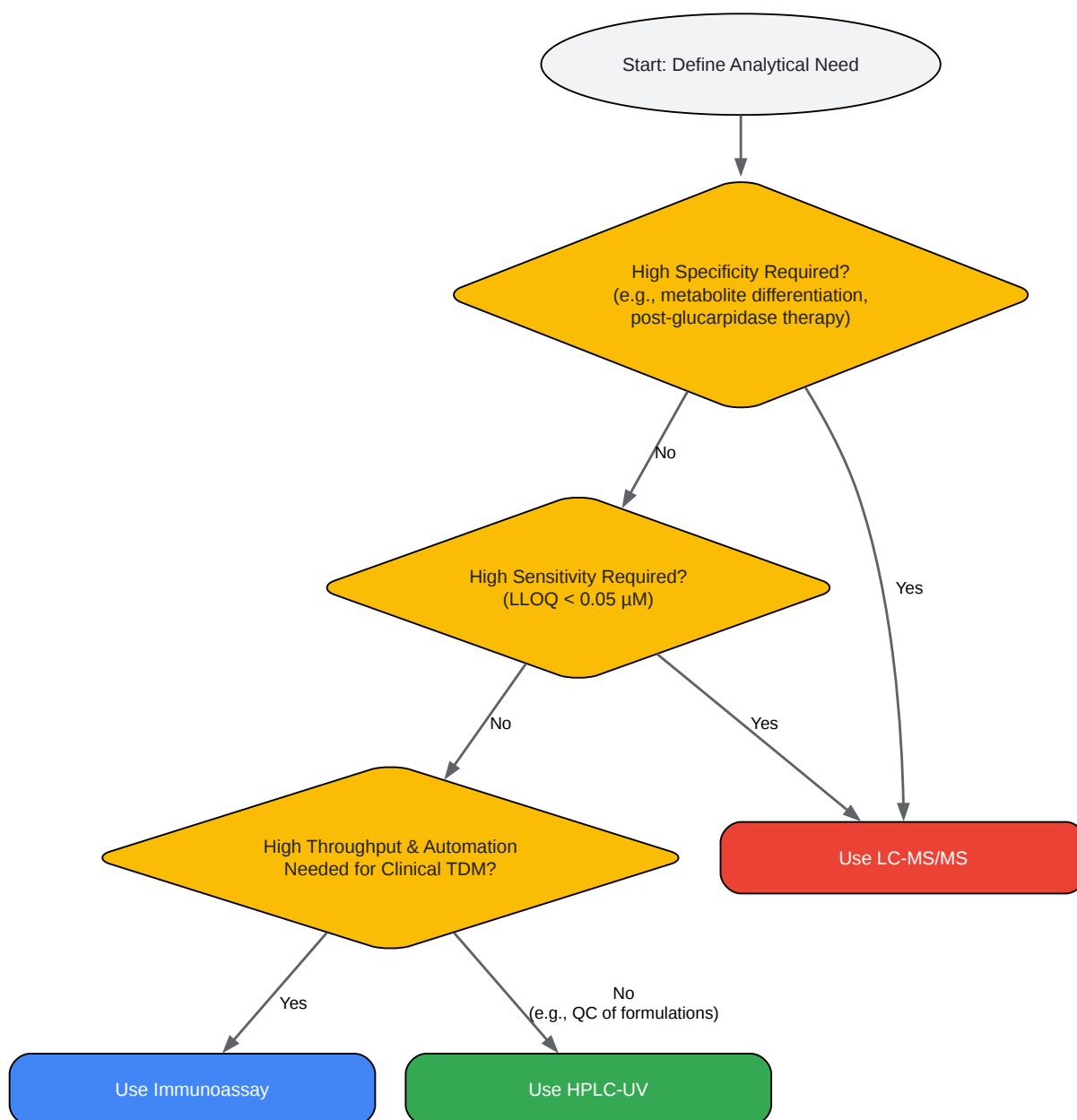
Detailed Methodology:

- **Sample Preparation (Protein Precipitation):** To 100 µL of serum or plasma, add 100 µL of an internal standard solution (e.g., p-aminoacetophenone).[11] Add 40 µL of 2 M trichloroacetic acid in ethanol to precipitate proteins.[11][12] Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 15 minutes.[11][12]

- Injection: Directly inject 10-20 µL of the resulting supernatant into the HPLC system.[11]
- Chromatographic Conditions:
 - Column: Octadecylsilane (C18), 250 × 4.6 mm.[11][12]
 - Mobile Phase: A mixture of tris-phosphate buffer (pH 5.7), methanol, and acetonitrile.[11] A common ratio is 70:20:10.[11]
 - Flow Rate: 1.0 - 1.8 mL/min.[11][12]
 - Temperature: Ambient.[12]
- Detection: Monitor the column effluent using a UV detector, typically set at a wavelength of 303 nm or 313 nm.[6][7][11]
- Quantification: Calculate the MTX concentration by comparing the peak area ratio of MTX to the internal standard against a calibration curve.[12]

Experimental Workflow: HPLC-UV Analysis





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